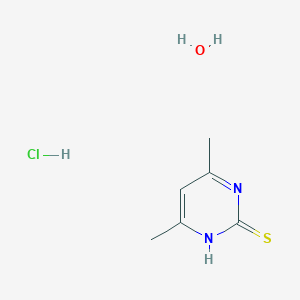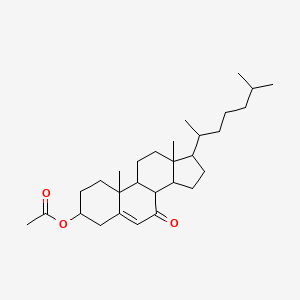
Benzene, 1,1'-tellurobis[4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-tellurobis[4-methyl-]: is an organotellurium compound with the molecular formula C14H14Te This compound features a tellurium atom bonded to two benzene rings, each substituted with a methyl group at the para position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-tellurobis[4-methyl-] typically involves the reaction of 4-methylphenylmagnesium bromide with tellurium tetrachloride . The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The Grignard reagent is prepared by reacting 4-bromotoluene with magnesium turnings in THF. The resulting Grignard reagent is then added to a solution of tellurium tetrachloride, leading to the formation of the desired organotellurium compound .
Industrial Production Methods: While specific industrial production methods for Benzene, 1,1’-tellurobis[4-methyl-] are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Additionally, industrial production would require stringent safety measures due to the toxicity of tellurium compounds and the flammability of organic solvents.
化学反応の分析
Types of Reactions: Benzene, 1,1’-tellurobis[4-methyl-] can undergo various chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium center can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like THF or diethyl ether.
Substitution: Electrophiles such as bromine or chloromethyl methyl ether; reactions often require a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Higher oxidation state tellurium compounds, such as telluroxides or tellurones.
Reduction: Lower oxidation state tellurium compounds, potentially leading to the formation of tellurium-metal bonds.
Substitution: Various substituted derivatives of Benzene, 1,1’-tellurobis[4-methyl-], depending on the electrophile used.
科学的研究の応用
Chemistry: Benzene, 1,1’-tellurobis[4-methyl-] is used as a precursor in the synthesis of more complex organotellurium compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of tellurium chemistry.
Biology and Medicine: Organotellurium compounds, including Benzene, 1,1’-tellurobis[4-methyl-], have shown potential as antioxidants and enzyme inhibitors. Research is ongoing to explore their therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: In materials science, Benzene, 1,1’-tellurobis[4-methyl-] can be used in the fabrication of semiconductors and other electronic materials. Its ability to form stable tellurium-carbon bonds makes it a useful component in the design of novel materials with specific electronic properties.
作用機序
The mechanism of action of Benzene, 1,1’-tellurobis[4-methyl-] in its various applications involves the interaction of the tellurium center with other molecules. In oxidation reactions, the tellurium atom can donate or accept electrons, facilitating redox processes. In biological systems, the tellurium center can interact with thiol groups in proteins, potentially inhibiting enzyme activity or protecting against oxidative damage.
類似化合物との比較
- Benzene, 1,1’-selenobis[4-methyl-]
- Benzene, 1,1’-sulfobis[4-methyl-]
- Benzene, 1,1’-oxobis[4-methyl-]
Comparison: Benzene, 1,1’-tellurobis[4-methyl-] is unique among its analogs due to the presence of the tellurium atom, which imparts distinct chemical properties. Compared to its sulfur and selenium counterparts, the tellurium compound exhibits different reactivity patterns, particularly in redox reactions. The larger atomic radius and lower electronegativity of tellurium also influence the compound’s stability and reactivity.
特性
CAS番号 |
834-15-1 |
|---|---|
分子式 |
C14H14Te |
分子量 |
309.9 g/mol |
IUPAC名 |
1-methyl-4-(4-methylphenyl)tellanylbenzene |
InChI |
InChI=1S/C14H14Te/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChIキー |
CUHQHZPLFHORNT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)[Te]C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[(4-methylphenyl)sulfanyl]-2-oxo-2-phenylethyl}propanamide](/img/structure/B15077947.png)
![N-(4-fluorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B15077950.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B15077959.png)
![(2E)-6-methyl-2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15077968.png)
![5-cyclohexyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B15077975.png)
![methyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B15077984.png)

![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15078000.png)
![(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078001.png)
![methyl 2-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)acetyl]amino}benzoate](/img/structure/B15078002.png)
![4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15078008.png)


![(5E)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078021.png)
